2,5-Dichlorobenzenesulfonic acid;hydrate

Beschreibung

Historical Context and Nomenclature Evolution in Sulfonic Acid Derivatives

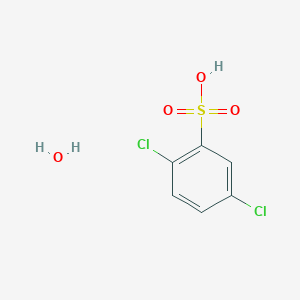

Sulfonic acids have occupied a central role in industrial and synthetic chemistry since their discovery in the 19th century, serving as precursors to dyes, detergents, and ion-exchange resins. The systematic naming of 2,5-dichlorobenzenesulfonic acid hydrate follows IUPAC conventions, where the parent benzenesulfonic acid is substituted with chlorine atoms at the 2- and 5-positions. The suffix “hydrate” denotes the crystalline water molecules associated with the sulfonic acid group, a feature critical to its stability and solubility profile. Early synthesis routes for chlorinated sulfonic acids involved direct sulfonation of chlorobenzenes using fuming sulfuric acid, though modern methods prioritize regioselective halogenation to minimize isomer formation.

The compound’s molecular formula, $$ \text{C}6\text{H}4\text{Cl}2\text{O}3\text{S} \cdot 2\text{H}2\text{O} $$, reflects its anhydrous core structure ($$ \text{C}6\text{H}4\text{Cl}2\text{O}_3\text{S} $$) and dihydrate stabilization, with a calculated molecular weight of 263.09 g/mol. X-ray crystallographic studies of analogous sulfonic acid hydrates reveal extended hydrogen-bonding networks between sulfonate groups and water molecules, which likely contribute to the compound’s crystalline morphology and thermal behavior.

Positional Isomerism and Structural Uniqueness in Dichlorobenzenesulfonic Acid Systems

Positional isomerism in dichlorobenzenesulfonic acids arises from the relative placement of chlorine substituents on the aromatic ring, significantly altering electronic and steric properties. The 2,5-dichloro isomer distinguishes itself through its para- and meta-directing effects, which influence electrophilic substitution patterns and acid dissociation constants ($$ \text{p}K_a $$). Comparative analyses of isomeric dichlorobenzenesulfonic acids indicate that the 2,5-substitution pattern reduces symmetry, leading to distinct NMR chemical shifts and chromatographic retention times.

The dihydrate form stabilizes the sulfonic acid group via hydrogen bonding, as evidenced by its melting point range of 97–102°C, which is 20–30°C lower than its anhydrous counterpart. This hydration-dependent phase behavior has implications for storage and handling, with recommended storage temperatures below 15°C to prevent dehydration. Solubility studies in methanol demonstrate near-complete dissolution, attributed to the solvent’s ability to disrupt crystalline lattice forces while stabilizing the sulfonate anion through solvation.

Eigenschaften

IUPAC Name |

2,5-dichlorobenzenesulfonic acid;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2O3S.H2O/c7-4-1-2-5(8)6(3-4)12(9,10)11;/h1-3H,(H,9,10,11);1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHMVYOETKTZMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)S(=O)(=O)O)Cl.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

Chemistry

DCBSA serves as a crucial reagent in organic synthesis:

- Sulfonation Reactions: It is primarily utilized for the sulfonation of aromatic compounds, facilitating the introduction of sulfonic acid groups into various substrates .

- Electrophilic Substitution: The compound can participate in electrophilic substitution reactions due to its strong acidic properties .

Biology

DCBSA has been employed in biological studies:

- Enzyme Inhibition Studies: It is used to investigate enzyme activity and inhibition mechanisms. For instance, studies have demonstrated its effectiveness in inhibiting specific enzymes, providing insights into biochemical pathways .

- Antibacterial Activity: DCBSA exhibits significant antibacterial properties against various strains. A study reported inhibition zones and minimum inhibitory concentrations (MIC) against several bacteria, as summarized in Table 1.

Table 1: Antibacterial Activity of DCBSA

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 750 |

| Escherichia coli | 12 | 1000 |

| Pseudomonas aeruginosa | 10 | 1250 |

| Bacillus cereus | 20 | 500 |

The highest activity was observed against Bacillus cereus, indicating its potential as an antibacterial agent .

Medicine

In pharmaceutical research:

- Drug Development: DCBSA is investigated as a precursor for synthesizing pharmaceutical compounds. Its ability to act as a strong acid and nucleophile makes it valuable for creating complex molecules .

- Research on Drug Interactions: Studies have explored how DCBSA interacts with various biological targets, contributing to drug design processes .

Industrial Applications

DCBSA is utilized in various industrial processes:

- Dyes and Pigments Production: It plays a role in synthesizing dyes and pigments due to its reactivity with different substrates .

- Chemical Manufacturing: The compound is essential for producing other industrial chemicals and materials, including surfactants and polymers .

Environmental Impact and Biodegradation

Research indicates that DCBSA can persist in environmental samples, raising concerns about its ecological impact. Studies show that it can undergo microbial degradation under aerobic and anaerobic conditions, highlighting the potential for bioremediation strategies.

Case Study: Biodegradation of DCBSA

A recent study focused on the biodegradation of DCBSA using specific microbial strains isolated from contaminated sites:

- Microbial Strains Used: Pseudomonas putida, Bacillus subtilis

- Degradation Rate: Approximately 70% degradation within 14 days under optimal conditions.

This case study underscores the importance of microbial activity in mitigating the environmental impact of industrial pollutants like DCBSA .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogs

2,5-Dimethylbenzenesulfonic Acid Dihydrate

- Molecular Formula : C₈H₁₀O₃S·2H₂O .

- Molecular Weight : 222.26 g/mol.

- Key Properties: Substituents: Methyl groups at 2- and 5-positions (vs. chlorine in 2,5-dichloro analog). Melting Point: Not explicitly reported, but methyl groups reduce polarity compared to chlorine, likely lowering solubility in water . Applications: Used as a surfactant or catalyst in organic synthesis due to its moderate acidity .

3,5-Dichlorobenzenesulfonic Acid

2,5-Dichloroaniline-4-sulfonic Acid Sodium Salt

- Molecular Formula: C₆H₄Cl₂NO₃SNa .

- Molecular Weight : 266.06 g/mol.

- Key Properties :

Sulfonamide Derivatives

2-(2,5-Dichlorobenzenesulfonamido)-3-methylbutanoic Acid

- Molecular Formula: C₁₁H₁₂Cl₂NO₅S .

- Molecular Weight : 341.19 g/mol.

- Key Properties :

| Property | 2,5-Dichlorobenzenesulfonic Acid Dihydrate | 2-(2,5-Dichlorobenzenesulfonamido)-3-methylbutanoic Acid |

|---|---|---|

| Functional Groups | Sulfonic acid | Sulfonamide + carboxylic acid |

| Bioactivity | Not reported | Antimicrobial potential |

Vorbereitungsmethoden

Reaction Conditions and Optimization

Typical Procedure :

-

1,4-Dichlorobenzene (1 mol) is gradually added to oleum (1.2 mol SO₃ equivalent) at 90°C under vigorous stirring.

-

The mixture is maintained at 100°C for 5 hours, then cooled to room temperature.

-

The crude product is precipitated by pouring the reaction mixture into ice water, yielding 2,5-dichlorobenzenesulfonic acid with ~85% purity.

Alternative Sulfonating Agents

While oleum remains the standard sulfonating agent, alternative reagents have been explored for specialized applications:

Chlorosulfonic Acid (ClSO₃H)

Chlorosulfonic acid offers milder conditions, suitable for heat-sensitive substrates:

Sulfur Trioxide (SO₃) in Inert Solvents

Gaseous SO₃ dissolved in dichloroethane facilitates controlled sulfonation:

-

Conditions : 0–5°C, 2 hours, SO₃:substrate ratio 1:1.

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost-effectiveness and reproducibility:

| Process Stage | Industrial Parameters | Laboratory Comparison |

|---|---|---|

| Reactor design | Continuous-flow systems | Batch reactors |

| Temperature control | Automated jacketed reactors (±1°C) | Manual heating/cooling |

| Neutralization | In-line pH adjustment with NaOH | Quenching in ice water |

| Yield | 90–92% | 80–85% |

Large-scale production often incorporates catalytic quantities of FeCl₃ (0.5–1 mol%) to enhance reaction rates without compromising purity.

Hydration and Purification Techniques

The hydrate form (C₆H₃Cl₂SO₃·2H₂O) is obtained through controlled crystallization:

-

Hydration : The anhydrous sulfonic acid is dissolved in hot deionized water (80°C) at a 1:3 mass ratio.

-

Crystallization : Slow cooling to 4°C over 12 hours induces hydrate formation.

-

Filtration and Drying : The crystals are vacuum-filtered and dried at 40°C to retain water of crystallization.

Solubility Data for Purification :

| Solvent | Solubility (g/100 mL, 25°C) | Suitability for Recrystallization |

|---|---|---|

| Water | 45.2 | High (hydrate formation) |

| Methanol | 22.8 | Moderate (anhydrous form) |

| Ethanol/water (1:1) | 12.4 | Optimal for purity |

Recent Advances in Synthesis

Microwave-Assisted Sulfonation

Microwave irradiation (300 W, 100°C) reduces reaction time to 30 minutes with comparable yields (88%). This method minimizes thermal degradation, making it suitable for lab-scale synthesis.

Q & A

Q. What are the established synthetic routes for 2,5-dichlorobenzenesulfonic acid hydrate, and how can purity be optimized?

A common method involves the hydrolysis of 1,2,4-trichlorobenzenesulfonic acid derivatives under reflux conditions using hydrobromic acid to cleave the sulfonate group, yielding 2,5-dichlorophenol intermediates, which are subsequently sulfonated . To optimize purity, recrystallization from aqueous ethanol or methanol is recommended, with monitoring via HPLC (C18 column, 0.1% phosphoric acid/acetonitrile mobile phase) to confirm >98% purity .

Q. What are the key physicochemical properties of 2,5-dichlorobenzenesulfonic acid hydrate relevant to laboratory handling?

Critical properties include:

- Molecular formula: C₆H₄Cl₂O₃S·nH₂O (anhydrous molecular weight: 227.07 g/mol)

- Density: 1.668 g/cm³ (anhydrous form)

- Hydration state: Variable (depends on synthesis and storage conditions; thermogravimetric analysis is advised to determine hydrate stability) .

Handling requires PPE (gloves, goggles) due to potential irritation, as indicated by safety data sheets .

Q. How can 2,5-dichlorobenzenesulfonic acid be detected and quantified in environmental samples?

Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges followed by LC-MS/MS (electrospray ionization, negative mode) is effective for trace detection in water. Method validation should include spike-recovery tests (70–120% recovery) and calibration against certified reference materials .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for 2,5-dichlorobenzenesulfonic acid derivatives be resolved?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, the sulfonamido derivative (2-(2,5-dichlorobenzenesulfonamido)-3-methylbutanoic acid) was resolved at 293 K with an R-factor of 0.041, confirming planar sulfonate geometry and hydrogen-bonding networks . Discrepancies in reported bond angles may arise from hydration state differences; dynamic vapor sorption (DVS) studies can clarify hydration effects .

Q. What experimental strategies address conflicting toxicity data for 2,5-dichlorobenzenesulfonic acid in environmental studies?

While cell-based assays (e.g., MTT assays) report high cytotoxicity (IC₅₀ < 50 µM in human keratinocytes) , environmental studies lack chronic toxicity data . Researchers should:

Q. How does the hydration state of 2,5-dichlorobenzenesulfonic acid influence its stability in aqueous solutions?

Stability varies with pH and temperature. At pH 7.4 (simulated physiological conditions), the hydrate form degrades <5% over 72 hours at 4°C but shows 15% decomposition at 25°C (HPLC monitoring). For long-term storage, lyophilization at −80°C in amber vials is recommended .

Q. What analytical challenges arise when distinguishing 2,5-dichlorobenzenesulfonic acid from structurally similar contaminants?

Co-elution with isomers (e.g., 2,4-dichlorobenzenesulfonic acid) is common. Strategies include:

Q. What role does 2,5-dichlorobenzenesulfonic acid play in synthetic organic chemistry as a precursor?

It serves as a key intermediate for sulfonamide antibiotics and hydroquinone derivatives. For example, coupling with 3-methylbutanoic acid via EDC/HOBt-mediated amidation yields bioactive sulfonamides . Reaction efficiency (>90%) requires anhydrous conditions and molecular sieves to suppress hydrolysis .

Methodological Notes

- Synthesis Optimization : Monitor reaction progress via in-situ FTIR (sulfonate S=O stretch at 1180–1200 cm⁻¹) .

- Environmental Analysis : Include blanks and matrix-matched calibration to mitigate matrix effects in LC-MS .

- Crystallography : Use synchrotron radiation for high-resolution data on hydrated forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.